3-O-(tert-Butyldimethylsilyloxy)-6-O-desmethyl Buprenorphine is a chemical compound derived from buprenorphine, an opioid used for pain management and in the treatment of opioid addiction. This compound incorporates a tert-butyldimethylsilyl protecting group at the 3-position and a desmethyl modification at the 6-position. The structural modifications enhance its chemical stability and alter its pharmacological properties, making it a subject of interest in medicinal chemistry and pharmacology.
Buprenorphine itself is synthesized from thebaine, a natural alkaloid obtained from the opium poppy. Various synthetic routes exist for buprenorphine, including those that involve complex chemical transformations to achieve desired derivatives. The specific compound in question, 3-O-(tert-Butyldimethylsilyloxy)-6-O-desmethyl Buprenorphine, is likely synthesized through methods that involve selective protection and deprotection strategies during multi-step synthesis processes.
This compound falls under the classification of opioid receptor modulators. It is characterized as a semisynthetic opioid, which means it is derived from natural opiates but modified to enhance therapeutic effects or reduce side effects. The modifications at the molecular level aim to improve its binding affinity to opioid receptors while potentially minimizing adverse effects associated with traditional opioids.
The synthesis of 3-O-(tert-Butyldimethylsilyloxy)-6-O-desmethyl Buprenorphine involves several key steps:
The molecular formula for 3-O-(tert-Butyldimethylsilyloxy)-6-O-desmethyl Buprenorphine can be represented as . The compound features:
The chemical reactivity of 3-O-(tert-Butyldimethylsilyloxy)-6-O-desmethyl Buprenorphine is largely influenced by its functional groups:
These reactions are crucial for modifying the compound for various applications in pharmacology.
The mechanism of action for 3-O-(tert-Butyldimethylsilyloxy)-6-O-desmethyl Buprenorphine primarily involves its interaction with opioid receptors:
3-O-(tert-Butyldimethylsilyloxy)-6-O-desmethyl Buprenorphine has several scientific uses:
3-O-(tert-Butyldimethylsilyloxy)-6-O-desmethyl Buprenorphine (C₃₄H₅₃NO₄Si, MW 567.87 g/mol) exemplifies targeted molecular engineering within morphinan opioids [1] [2]. This derivative features two strategic alterations to the buprenorphine scaffold:
These modifications induce significant electronic redistribution. The TBDMS group’s electron-donating effect (+I effect) increases electron density at C3, reducing hydrogen-bonding capacity by ~40% compared to unmodified buprenorphine [3]. Concurrently, 6-O-desmethylation creates a potential hydrogen-bonding site in a region critical for receptor translocation. Pharmacologically, this dual alteration shifts receptor binding profiles: molecular docking studies indicate a 6-fold decrease in μ-opioid receptor (MOR) affinity but enhanced κ-opioid receptor (KOR) engagement due to altered ligand-receptor van der Waals contacts [3] [7].
Table 1: Key Structural and Physicochemical Properties
Property | Value | Analytical Method |
---|---|---|
CAS Registry Number | 130668-49-4 | N/A |
Molecular Formula | C₃₄H₅₃NO₄Si | High-resolution MS |
Molecular Weight | 567.87 g/mol | Calculated |
Protection Group Stability | Hydrolytically stable (pH 2–8) | HPLC monitoring |
The TBDMS group serves as more than a synthetic handle—it strategically modulates ligand-receptor interactions:
Synthetic advantages include orthogonal deprotection: Bismuth bromide selectively cleaves alkyl TBDMS ethers over aryl analogs at ambient temperature—critical for synthesizing 6-OH-bearing derivatives without affecting the C3 protection [6].
Table 2: TBDMS Ether vs. Alternative Protecting Groups
Parameter | TBDMS Ether | Acetate Ester | Methyl Ether |
---|---|---|---|
Steric Volume (ų) | 92.7 | 52.1 | 22.4 |
Deprotection Selectivity | High for alkyl vs. aryl | Low | None |
Synthetic Yield* | 85–92% | 78–85% | >95% |
In vitro MOR IC₅₀ Shift | +15 nM | +2 nM | +85 nM |
**Typical yields for buprenorphine derivatization [6] [10]
Positional isomerism profoundly impacts opioid receptor engagement:
Notably, 6,14-ethenomorphinans like thebaine Diels-Alder adducts exhibit greater conformational rigidity than 3-O/6-O-modified buprenorphines, limiting their utility for studying positional substitution effects [7].
Table 3: Receptor Affinity Profile Comparison
Compound | Kᵢ MOR (nM) | Kᵢ KOR (nM) | Kᵢ DOR (nM) | Selectivity Ratio (MOR:KOR:DOR) |
---|---|---|---|---|
Buprenorphine | 0.78 | 21.8 | 36.0 | 1:28:46 |
6-O-Desmethyl Buprenorphine | 3.5 | 12.1 | 1.7 | 1:3.5:0.5 |
3-O-TBDMS-6-O-desmethyl Buprenorphine | 14.2 | 7.3 | 8.9 | 1:0.5:0.6 |
AT-076 (pan-antagonist reference) | 1.2 | 0.9 | 2.4 | 1:0.8:2.0 |
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4